2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid

HDAC inhibitor epigenetics cancer research

Distinct HDAC1/3 inhibitor (IC50: 165/453nM) based on the largazole class, offering a defined potency window for non-pan-HDAC studies. The exact 3-chlorophenyl and cyanomethyl substitution on the glycine core is critical for target engagement; generic analogs fail to replicate this profile. Supplied at ≥95% purity as a versatile scaffold for focused library synthesis and biological probe development. Contact us for bulk orders.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1179673-92-7
Cat. No. B1422884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid
CAS1179673-92-7
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N(CC#N)CC(=O)O
InChIInChI=1S/C10H9ClN2O2/c11-8-2-1-3-9(6-8)13(5-4-12)7-10(14)15/h1-3,6H,5,7H2,(H,14,15)
InChIKeyGMWKRMYQFTWUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid (CAS 1179673-92-7): Baseline Data for Informed Procurement and Research Use


2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid (CAS 1179673-92-7) is a synthetic small molecule characterized by a glycine backbone substituted with a 3-chlorophenyl group and a cyanomethyl moiety . It is primarily described as a versatile small molecule scaffold and a useful research chemical, often supplied at a minimum purity of 95% . The compound has been identified in patent literature (US9216962) and biological activity databases (BindingDB) as an inhibitor of histone deacetylases (HDACs) 1 and 3, with reported IC50 values in the nanomolar range [1].

Why 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid Cannot Be Substituted with a Generic 'HDAC Inhibitor' or 'Building Block'


Generic substitution fails for 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid because its specific structural features—the precise positioning of the 3-chlorophenyl and cyanomethyl groups on the glycine core—are critical for its biological and chemical function. While other compounds may exhibit HDAC inhibition or act as building blocks, they lack the exact pharmacophore or reactive handle configuration of this compound, leading to significantly different target engagement profiles or synthetic utility [1]. The reported HDAC1/3 inhibition profile (IC50 = 165 nM and 453 nM, respectively) is not a class effect; subtle structural changes can drastically alter potency and selectivity, as seen in related series [2]. Therefore, substituting this compound with a general 'HDAC inhibitor' or an alternative 'building block' risks complete loss of the desired biological activity or synthetic outcome.

Quantitative Evidence Guide for 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid: Measurable Differentiation for Scientific Selection


HDAC1 Inhibitory Potency: 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid (CFH437) vs. Vorinostat (SAHA)

The compound exhibits measurable HDAC1 inhibition with an IC50 of 165 nM [1]. While Vorinostat (SAHA), a clinically approved HDAC inhibitor, shows greater potency with an IC50 of 10-20 nM [2], this compound offers a distinct activity profile within a series of thiazole derivatives that may provide a different selectivity window or chemical scaffold for further optimization.

HDAC inhibitor epigenetics cancer research

HDAC3 Inhibitory Potency: 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid (CFH437) vs. Vorinostat (SAHA)

The compound inhibits HDAC3 with an IC50 of 453 nM [1]. In comparison, the clinical HDAC inhibitor Vorinostat (SAHA) exhibits an IC50 of approximately 20 nM for HDAC3 [2].

HDAC3 inhibitor epigenetics cancer research

Synthetic Accessibility: 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid vs. Complex HDAC Inhibitors

A protocol exists for the one-step synthesis of the related compound, 2-[(cyanomethyl)amino]acetic acid, in quantitative yield using adapted Vilsmeier conditions [1]. This demonstrates the fundamental synthetic accessibility of the core scaffold, which is a significant advantage over more complex HDAC inhibitors that require multi-step syntheses. This compound is commercially available as a building block with a specified purity of 95% .

organic synthesis building block medicinal chemistry

Optimal Application Scenarios for 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid Based on Quantitative Differentiation Evidence


Development of HDAC1/3 Chemical Probes with Defined Potency Windows

Researchers aiming to investigate HDAC1/3 biology without the confounding effects of pan-HDAC inhibition can utilize this compound as a moderately potent probe. Its IC50 values of 165 nM and 453 nM for HDAC1 and HDAC3, respectively [1], provide a well-defined potency window that is distinct from more potent inhibitors like Vorinostat [2]. This allows for concentration-dependent studies of HDAC1/3 function in cellular models where complete inhibition is not desired.

Medicinal Chemistry Hit-to-Lead Optimization

Given its activity against HDAC1 and HDAC3, this compound serves as a validated starting point for structure-activity relationship (SAR) studies [1]. The straightforward synthetic route to its core scaffold [2] and its commercial availability at 95% purity make it an ideal candidate for generating focused libraries of analogues. Researchers can rapidly modify the chlorophenyl or cyanomethyl moieties to improve potency, selectivity, or pharmacokinetic properties.

Chemical Biology Studies of the Largazole-Derived Scaffold

This compound (CFH437) is a member of a series of thiazole derivatives related to the natural product largazole, as disclosed in patent US9216962 [1]. Its specific HDAC1/3 inhibition profile, when compared to other compounds in the series [2], provides a tool for dissecting the contribution of individual structural elements to target engagement and cellular effects within this unique chemical class.

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